molecular formula C26H28Cl2N2O4 B2445335 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 2059942-14-0

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B2445335
CAS RN: 2059942-14-0
M. Wt: 503.42
InChI Key: ITASROLJWFHUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C26H28Cl2N2O4 and its molecular weight is 503.42. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications in Lubricating Grease

The derivatives of quinolinone, including structures similar to 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride, have been synthesized and analyzed for their antioxidant properties, specifically in lubricating greases. The study conducted by Hussein, Ismail, and El-Adly (2016) suggests that these compounds effectively reduce the total acid number and oxygen pressure in lubricating greases, indicating their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

Certain derivatives of quinolinone have demonstrated notable antimicrobial properties. The research by Hassanin and Ibrahim (2012) delves into the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, revealing their substantial antimicrobial activity. These findings open avenues for these compounds, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride, to be considered in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).

Antiproliferative and Antiplatelet Activities

Chen et al. (2007) explored the antiproliferative and antiplatelet activities of quinolin-2(1H)-one derivatives. The study indicates that specific derivatives exhibit potent inhibitory activities against platelet aggregation and certain cancer cell lines, suggesting a potential therapeutic application of these compounds in medical treatments (Chen et al., 2007).

Anticoagulant Activity

Potapov et al. (2021) synthesized quinolinone derivatives with notable anticoagulant activity, inhibiting blood coagulation factors Xa and XIa. This research highlights the potential use of these compounds, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride, in developing anticoagulant therapies (Potapov et al., 2021).

properties

IUPAC Name

7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4.ClH/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21;/h5-12,17-18H,1-4,13-16H2,(H,28,30);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASROLJWFHUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride

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